
propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2,3-dimetoxi fenil)-6-metil-2-oxo-3,4-dihidro-1H-pirimidina-5-carboxilato de propilo es un compuesto orgánico complejo con posibles aplicaciones en diversos campos, como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirimidina sustituido con un grupo dimetoxi fenil, un grupo metil y un grupo éster propílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2,3-dimetoxi fenil)-6-metil-2-oxo-3,4-dihidro-1H-pirimidina-5-carboxilato de propilo suele implicar reacciones orgánicas de múltiples pasos. Un método común implica la condensación de 2,3-dimetoxi benzaldehído con acetoacetato de etilo en presencia de una base para formar la chalcona intermedia. Esta intermedia se cicla entonces con urea en condiciones ácidas para formar el anillo de pirimidina. Finalmente, la esterificación del grupo ácido carboxílico con propanol produce el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la síntesis automatizada pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis de las reacciones químicas
Tipos de reacciones
El 4-(2,3-dimetoxi fenil)-6-metil-2-oxo-3,4-dihidro-1H-pirimidina-5-carboxilato de propilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en alcoholes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos como el ácido nítrico (HNO3) para la nitración o el bromo (Br2) para la bromación son típicos.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones en investigación científica
El 4-(2,3-dimetoxi fenil)-6-metil-2-oxo-3,4-dihidro-1H-pirimidina-5-carboxilato de propilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su potencial efecto terapéutico, incluyendo actividades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción del 4-(2,3-dimetoxi fenil)-6-metil-2-oxo-3,4-dihidro-1H-pirimidina-5-carboxilato de propilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede interactuar con las enzimas implicadas en la inflamación, reduciendo así las respuestas inflamatorias.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-(3,4-dimetoxi fenil)propanoico: Un compuesto similar con un grupo ácido propanoico en lugar de un anillo de pirimidina.
2-Propenal, 3-(3,4-dimetoxi fenil): Otro compuesto relacionado con un grupo aldehído.
Singularidad
El 4-(2,3-dimetoxi fenil)-6-metil-2-oxo-3,4-dihidro-1H-pirimidina-5-carboxilato de propilo es único debido a su patrón de sustitución específico en el anillo de pirimidina, que le confiere propiedades químicas y biológicas distintas. Su combinación de un grupo dimetoxi fenil, un grupo metil y un grupo éster propílico lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C17H22N2O5 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
propyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-5-9-24-16(20)13-10(2)18-17(21)19-14(13)11-7-6-8-12(22-3)15(11)23-4/h6-8,14H,5,9H2,1-4H3,(H2,18,19,21) |
Clave InChI |
IBVVUILUZISAHF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


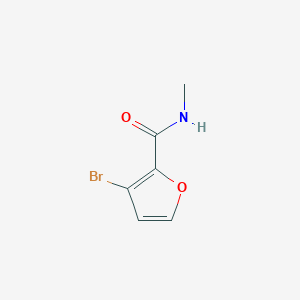


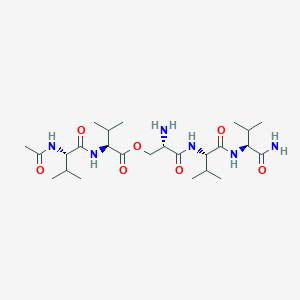

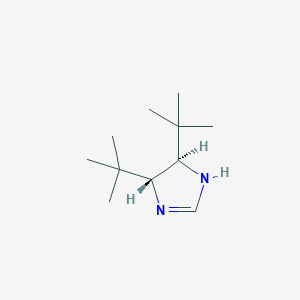

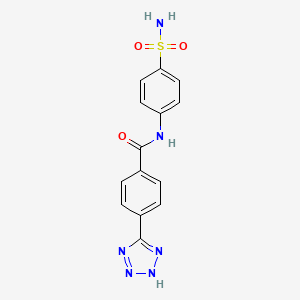
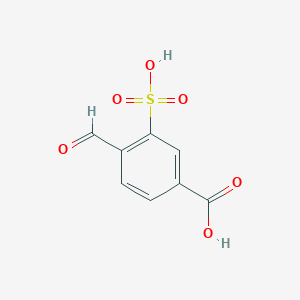
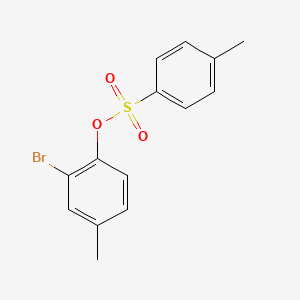


![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
![5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)
